



Application Notes & Protocols: Formulation of Metoprolol Fumarate for Controlled Release Studies

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Compound of Interest		
Compound Name:	Metoprolol Fumarate	
Cat. No.:	B047743	Get Quote

Introduction

Metoprolol is a cardioselective β-1 adrenergic receptor blocker widely used in the treatment of hypertension, angina pectoris, and heart failure.[1][2][3][4] Its relatively short biological half-life of 3 to 7 hours necessitates frequent administration to maintain therapeutic plasma concentrations.[4][5] To improve patient compliance and provide a more stable plasma concentration profile, controlled-release (CR) formulations are highly desirable. [6][7] Metoprolol is available in various salt forms, including tartrate, succinate, and fumarate.[1][8][9] While metoprolol succinate and tartrate are commonly used in commercial extended-release products, **metoprolol fumarate** is also a suitable candidate for CR formulations.[8][10]

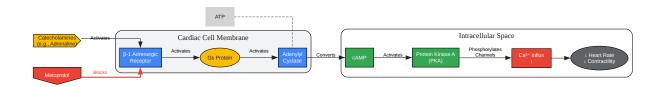
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of metoprolol fumarate controlled-release matrix tablets. The methodologies cover formulation development using common polymers, tablet manufacturing, and essential in vitro characterization studies.

Mechanism of Action: β-1 Adrenergic Blockade

Metoprolol selectively antagonizes β-1 adrenergic receptors, which are predominantly located in cardiac tissue.[3][5] By blocking these receptors, metoprolol inhibits the actions of catecholamines like adrenaline and noradrenaline.[3][5] This leads to a reduction in heart rate, myocardial contractility, and blood pressure.[2][3] The downstream signaling pathway involves



the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP) and the activity of protein kinase A (PKA).[1][11] This ultimately reduces calcium influx into cardiac cells, dampening the sympathetic drive to the heart.[1][11]



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Caption: Signaling pathway of Metoprolol's action on cardiac cells.

Formulation Development

The development of a controlled-release tablet for a highly water-soluble drug like metoprolol involves selecting appropriate rate-controlling polymers.[10] Hydrophilic matrix systems are a common and effective approach. Polymers like Hydroxypropyl Methylcellulose (HPMC), Eudragit, and natural gums are frequently used to control the drug release rate.[4][12] Upon contact with gastrointestinal fluid, these polymers hydrate to form a gel layer that controls drug diffusion and/or matrix erosion.

Table 1: Example Formulations of Metoprolol CR Matrix Tablets



Ingredient (mg/tablet)	Function	Formulation F1	Formulation F2	Formulation F3
Metoprolol Fumarate	Active Pharmaceutical Ingredient	100	100	100
HPMC K100M	Hydrophilic Matrix Former	75	100	125
Eudragit RSPO	Hydrophobic Matrix Former	50	50	50
Microcrystalline Cellulose	Diluent/Filler	165	140	115
PVP K30	Binder	5	5	5
Magnesium Stearate	Lubricant	3	3	3
Talc	Glidant	2	2	2
Total Weight (mg)	400	400	400	

Note: The ratios of polymers (e.g., HPMC, Eudragit) are critical variables that must be optimized to achieve the desired release profile. The quantities are illustrative and based on typical formulation strategies described in the literature.[4][12]

Experimental Protocols

The following protocols detail the steps for manufacturing and evaluating **metoprolol fumarate** controlled-release tablets.

Protocol 1: Preparation of CR Matrix Tablets by Wet Granulation

Objective: To prepare controlled-release tablets of **metoprolol fumarate** using a wet granulation method.



Materials & Apparatus:

Metoprolol Fumarate

- HPMC K100M, Eudragit RSPO, Microcrystalline Cellulose, PVP K30, Magnesium Stearate,
 Talc
- Isopropyl Alcohol (IPA)
- Sieves (#40, #8, #20)
- Planetary Mixer
- Tray Dryer or Fluid Bed Dryer
- Single Station Tablet Press or Rotary Tablet Press

Procedure:

- Sifting: Sift metoprolol fumarate, polymers (HPMC, Eudragit), and diluent (Microcrystalline Cellulose) through a #40 sieve.
- Dry Mixing: Load the sifted materials into a planetary mixer and mix for 10-15 minutes to ensure uniform distribution.
- Binder Preparation: Prepare the binder solution by dissolving PVP K30 in a sufficient quantity of Isopropyl Alcohol.
- Granulation: Slowly add the binder solution to the dry powder mix under continuous mixing until a coherent wet mass is formed.[4][13]
- Wet Milling: Pass the wet mass through a #8 sieve to form coarse granules.
- Drying: Dry the wet granules in a tray dryer or fluid bed dryer at 40-50°C until the loss on drying (LOD) is below 2%.
- Dry Sizing: Pass the dried granules through a #20 sieve.

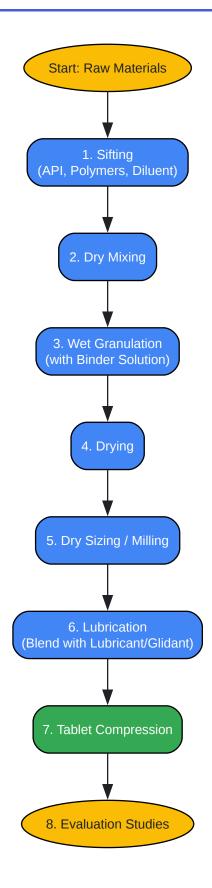
Methodological & Application





- Lubrication: Add the sifted (#40 sieve) magnesium stearate and talc to the sized granules and blend for 3-5 minutes.
- Compression: Compress the final blend into tablets using a suitable tablet press.[4][12]





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Caption: Experimental workflow for tablet manufacturing via wet granulation.



Protocol 2: Evaluation of Pre-Compression Parameters

Objective: To evaluate the flow properties of the lubricated granules to ensure suitability for compression.

Procedure & Specifications:

- Bulk Density (BD) & Tapped Density (TD): Determine by measuring the volume of a known weight of powder in a graduated cylinder before and after tapping.
- Carr's Index (%): Calculated as [(TD BD) / TD] × 100.
- Hausner Ratio: Calculated as TD / BD.
- Angle of Repose: Determined by the fixed funnel method.

Table 2: Pre-compression Parameter Specifications

Parameter	Acceptable Range	Flow Character
Carr's Index	≤ 10	Excellent
11 - 15	Good	
16 - 20	Fair	_
Hausner Ratio	1.00 - 1.11	Excellent
1.12 - 1.18	Good	
1.19 - 1.25	Fair	_
Angle of Repose	< 30°	Excellent
31 - 35°	Good	

Protocol 3: Evaluation of Post-Compression Parameters

Objective: To evaluate the physical properties of the compressed tablets to ensure they meet quality standards.[4]



Procedure & Specifications:

- Weight Variation: Weigh 20 tablets individually and calculate the average weight. The individual weights should be within acceptable pharmacopoeial limits.
- Hardness: Measure the crushing strength of 6-10 tablets using a hardness tester.
- Friability: Test a sample of tablets in a friabilator. The weight loss should typically be less than 1%.
- Drug Content Uniformity: Assay the metoprolol content in a number of individual tablets (typically 10) to ensure uniformity.[14]

Table 3: Post-compression Parameter Specifications

Parameter	Specification
Weight Variation	± 5% of average weight
Hardness	5 - 8 kg/cm ²
Friability	< 1.0%
Drug Content	95.0% - 105.0% of label claim

Protocol 4: In Vitro Dissolution Studies

Objective: To determine the rate and mechanism of drug release from the controlled-release tablets.

Apparatus & Conditions:

- Apparatus: USP Type II (Paddle)[4][15]
- Dissolution Medium: 900 mL of pH 6.8 phosphate buffer (or a pH-gradient method starting with pH 1.2 acid buffer for 2 hours, followed by pH 6.8).[15][16][17]
- Temperature: 37 ± 0.5°C[15]



- Paddle Speed: 50 rpm[4][15]
- Sampling Times: 0.5, 1, 2, 4, 6, 8, 10, 12, and 24 hours.[6]
- Analysis: Analyze the withdrawn samples for metoprolol concentration using a validated UV-Vis spectrophotometric method.[4][16]

Procedure:

- Place one tablet in each dissolution vessel.
- Start the apparatus and withdraw 5 mL samples at the specified time points.
- Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
- Filter the samples through a 0.45 μm filter.[16]
- Measure the absorbance of the filtrate and determine the concentration of metoprolol released.

Table 4: Example In Vitro Dissolution Data

Time (hours)	Formulation F1 (% Release)	Formulation F2 (% Release)	Formulation F3 (% Release)
1	22.5	18.1	14.3
2	35.2	28.9	22.5
4	54.8	46.3	38.4
8	85.1	75.6	66.7
12	98.9	92.4	85.2
16	-	99.1	96.5
24	-	-	99.8



Note: This data is illustrative. Higher polymer concentration (F3 > F2 > F1) generally results in a slower, more extended drug release profile.[4]

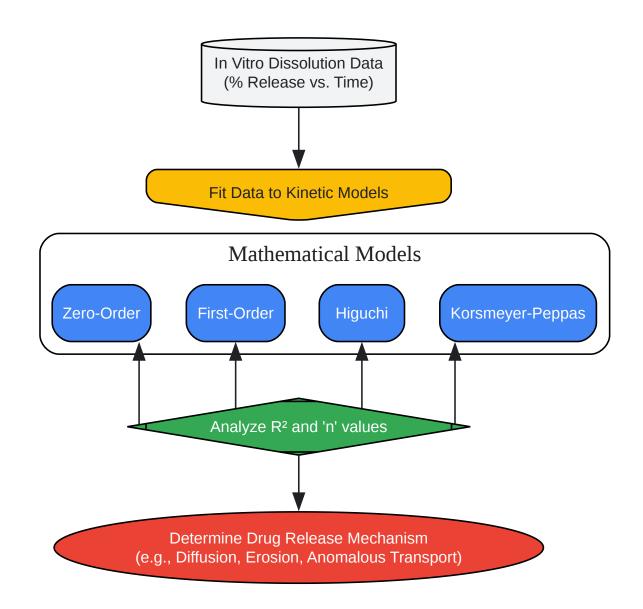
Protocol 5: Analysis of Drug Release Kinetics

Objective: To understand the mechanism of drug release by fitting the dissolution data to various mathematical models.

Procedure:

- Fit the cumulative percent drug release vs. time data into the following kinetic models:
 - Zero-Order:Q = kot (for matrix tablets with low soluble drugs)
 - First-Order:log(Qo Q) = kt / 2.303 (for porous matrices)
 - Higuchi Model:Q = kt¹/² (indicates diffusion-controlled release)[6][15]
 - Korsmeyer-Peppas Model:Q / Q∞ = ktⁿ (used to analyze anomalous transport)[4]
- Determine the correlation coefficient (R²) for each model. The model with the highest R² is considered the best fit.
- For the Korsmeyer-Peppas model, the release exponent 'n' provides insight into the release mechanism (e.g., n ≈ 0.45 indicates Fickian diffusion, while 0.45 < n < 0.89 suggests non-Fickian or anomalous transport).[4][17]





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Caption: Logical workflow for determining drug release kinetics.

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